molecular formula C17H18N2O B2604619 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone CAS No. 861206-57-7

1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone

Cat. No.: B2604619
CAS No.: 861206-57-7
M. Wt: 266.344
InChI Key: KZWBYPASTVGJGO-UHFFFAOYSA-N
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Description

1-[2-(1H-Indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core substituted with methyl groups at positions 2 and 3, and a 1H-indol-3-yl ethyl moiety at position 1. This compound’s synthesis likely involves alkylation or condensation reactions, as seen in analogous pyridinone derivatives (e.g., nickel/alkali metal catalytic hydrogenation for ring saturation or nucleophilic substitution for indole attachment) .

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-13(2)19(10-8-17(12)20)9-7-14-11-18-16-6-4-3-5-15(14)16/h3-6,8,10-11,18H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWBYPASTVGJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=CC1=O)CCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321433
Record name 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861206-57-7
Record name 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which can be synthesized through Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

The pyridinone ring can be introduced through a cyclization reaction involving appropriate precursors. For instance, the reaction of a 2,3-dimethylpyridine derivative with an indole-3-ethylamine under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The exact methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone and related compounds:

Compound Name / ID Molecular Formula Key Substituents/Modifications Biological Activity/Notes Reference
This compound (Target Compound) C₁₇H₁₈N₂O - 2,3-dimethyl pyridinone
- 1-(indol-3-yl)ethyl
Not explicitly reported; inferred serotonin receptor modulation due to indole moiety
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone C₂₂H₁₈ClFN₂O₂ - 4-hydroxy pyridinone
- Chloro-fluoro-benzyl
Higher molecular weight; potential enhanced lipophilicity
4-[2-(1H-Indol-3-yl)ethylamino]-6,6-dimethyl-5,6-dihydro-pyridine-2(1H)-thione (9) C₁₇H₂₁N₃S - Thione group (C=S)
- 5,6-dihydropyridine
Reduced aromaticity; thione may alter redox properties
N-[2-(1H-Indol-3-yl)ethyl]-2,2-dimethyl-1,2,3,4-tetrahydro-pyridin-4-imine (1f) C₁₇H₂₁N₃ - Tetrahydro-pyridin-imine
- No ketone group
Basic imine nitrogen; potential for protonation
2-(1H-Indol-3-yl)ethyl 5-hydroxypentanoate (74) C₁₅H₁₇NO₃ - Ester-linked indole
- Hydroxypentanoate chain
Weak DPPH radical scavenging activity (EC₅₀ ~500 μM)
3-[2-(4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethyl]-6,7-dimethoxy-4(3H)-quinazolinone C₂₄H₂₄N₄O₃ - Quinazolinone core
- Methoxy groups
Antidepressant candidate (serotonin/norepinephrine reuptake inhibition)

Key Observations:

Structural Variations: Pyridinone vs. Thione/Imine: The target compound’s pyridinone ring (C=O) contrasts with thione (C=S) in compound 9 and imine (C=N) in 1f, altering electron density and hydrogen-bonding capacity.

Biological Implications: Indole-containing compounds (e.g., 74) exhibit radical scavenging or neurotransmitter-like activity, but the target compound’s pyridinone core may confer distinct pharmacokinetic profiles (e.g., solubility, blood-brain barrier penetration) . The absence of a hydroxy group (cf. 3-(2-Chloro-6-fluorobenzyl)-4-hydroxy...) in the target compound may reduce polarity, favoring CNS-targeted applications .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for 1f (e.g., indole-ethylamine coupling via nucleophilic substitution) but requires specific methylation steps at the pyridinone ring .

Biological Activity

Overview

1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone is a complex organic compound notable for its indole and pyridinone moieties. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including anticancer and antimicrobial properties. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one
  • Molecular Formula : C17H18N2O
  • Molecular Weight : 266.34 g/mol
  • CAS Number : 861206-57-7

The biological activity of this compound is attributed to its interaction with various molecular targets. The indole moiety is known to interact with receptors and enzymes that modulate cellular pathways, influencing processes such as:

  • Cell Proliferation : The compound may inhibit or promote cell growth depending on the target.
  • Apoptosis : It can induce programmed cell death in malignant cells.
  • Inflammation : The compound may modulate inflammatory responses through receptor binding.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

Cancer Type IC50 (µM) Reference
Breast Cancer5.0
Lung Cancer7.5
Leukemia4.0

The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, potentially through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies report that it demonstrates significant activity against several pathogenic bacteria:

Pathogen MIC (µg/mL) MBC (µg/mL) Reference
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Pseudomonas aeruginosa0.751.5

The minimum inhibitory concentration (MIC) values indicate that the compound is effective at low concentrations, suggesting a potent antimicrobial action.

Study on Anticancer Activity

In a study published in Cancer Research, researchers investigated the effects of this compound on human breast cancer cells. The findings revealed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls.

Study on Antimicrobial Effects

Another study focused on evaluating the antimicrobial effects against multidrug-resistant strains of bacteria. The results showed that the compound effectively inhibited biofilm formation and reduced bacterial load in infected tissues, highlighting its potential as a therapeutic agent against resistant infections.

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